molecular formula C12H12ClNO2 B11870897 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 89097-74-5

6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B11870897
CAS No.: 89097-74-5
M. Wt: 237.68 g/mol
InChI Key: KKKMEWRUSPPYCX-UHFFFAOYSA-N
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Description

6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroisoquinoline and propanoyl chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as refluxing in an organic solvent like dichloromethane or toluene.

    Catalysts: Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinones, while reduction may produce dihydroisoquinolinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: May be used in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroisoquinoline: A precursor in the synthesis of 6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one.

    2-Propanoylisoquinolinones: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to the presence of both chloro and propanoyl groups, which may confer specific chemical and biological properties not found in other isoquinolinones.

Properties

CAS No.

89097-74-5

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3

InChI Key

KKKMEWRUSPPYCX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1

Origin of Product

United States

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